molecular formula C10H18INO B14384460 1-Iodo-2-isocyanatononane CAS No. 89422-64-0

1-Iodo-2-isocyanatononane

Cat. No.: B14384460
CAS No.: 89422-64-0
M. Wt: 295.16 g/mol
InChI Key: AVHOKIFGAFIWJG-UHFFFAOYSA-N
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Description

1-Iodo-2-isocyanatononane is an organic compound characterized by the presence of an iodine atom and an isocyanate group attached to a nonane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-isocyanatononane can be synthesized through a multi-step process involving the iodination of a suitable precursor followed by the introduction of the isocyanate group. One common method involves the reaction of nonane with iodine in the presence of a catalyst to form 1-iodononane. This intermediate is then reacted with phosgene (COCl₂) to introduce the isocyanate group, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination and isocyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-isocyanatononane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Iodo-2-isocyanatononane involves its reactivity with nucleophiles due to the electrophilic nature of the iodine atom and the isocyanate group. The iodine atom can be displaced by nucleophiles, while the isocyanate group can form covalent bonds with nucleophilic sites on biomolecules or other substrates. These interactions can lead to the formation of stable adducts, which may exhibit specific biological or chemical activities .

Comparison with Similar Compounds

  • 1-Iodo-2-isocyanatopropane
  • 1-Iodo-2-isocyanatobutane
  • 1-Iodo-2-isocyanatohexane

Comparison: 1-Iodo-2-isocyanatononane is unique due to its longer carbon chain, which can influence its physical properties, such as solubility and boiling point. Compared to shorter-chain analogs, it may exhibit different reactivity and stability profiles, making it suitable for specific applications where longer alkyl chains are advantageous .

Properties

CAS No.

89422-64-0

Molecular Formula

C10H18INO

Molecular Weight

295.16 g/mol

IUPAC Name

1-iodo-2-isocyanatononane

InChI

InChI=1S/C10H18INO/c1-2-3-4-5-6-7-10(8-11)12-9-13/h10H,2-8H2,1H3

InChI Key

AVHOKIFGAFIWJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CI)N=C=O

Origin of Product

United States

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